molecular formula C17H22O5 B139627 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde CAS No. 61854-89-5

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde

Cat. No.: B139627
CAS No.: 61854-89-5
M. Wt: 306.4 g/mol
InChI Key: BNBFKXFYXJETEM-UHFFFAOYSA-N
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Description

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde is a chemical compound characterized by the presence of two oxan-2-yl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with oxan-2-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzoic acid.

    Reduction: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular components: Affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Lacks the oxan-2-yl groups.

    3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of oxan-2-yl groups.

    3,4-Bis[(methoxy)oxy]benzaldehyde: Similar structure but with methoxy groups.

Uniqueness

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde is unique due to the presence of oxan-2-yl groups, which impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3,4-bis(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c18-12-13-7-8-14(21-16-5-1-3-9-19-16)15(11-13)22-17-6-2-4-10-20-17/h7-8,11-12,16-17H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBFKXFYXJETEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)C=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545838
Record name 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-89-5
Record name 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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